molecular formula C12H19N3O4S B2717248 3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide CAS No. 2034386-59-7

3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide

Cat. No. B2717248
CAS RN: 2034386-59-7
M. Wt: 301.36
InChI Key: JEFLWTSIVXXGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide is a useful research compound. Its molecular formula is C12H19N3O4S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality 3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Sulfonamides are a crucial class of compounds in medicinal chemistry, known for their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances have focused on designing and developing sulfonamide hybrids, incorporating organic compounds like coumarin, isoxazole, tetrazole, and pyrazole to create a wide range of biological activities. These hybrids have been synthesized through various chemical strategies, leading to significant discoveries in the biological activity of sulfonamide compounds (Ghomashi, Aghaei, Massah, & Ghomashi, 2022).

Chemical Delivery Systems

Sulfonamide derivatives have been developed as chemical delivery systems for the treatment of conditions like cerebral toxoplasmosis. These systems exploit the biological activity of sulfonamides, modifying their structure to enhance delivery and efficacy. Research in this area has led to the development of compounds with improved lipophilic properties and demonstrated the ability to release the active drug in target tissues, such as the brain (Brewster, Deyrup, Seyda, & Bodor, 1991).

Antibacterial Agents

The quest for new antibacterial agents has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety. These compounds have been evaluated for their antibacterial properties, with several demonstrating high activity against various bacterial strains. This research is crucial for the development of new treatments for bacterial infections, especially in the face of increasing antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).

Molecular Interactions and Structures

The study of sulfonamide compounds extends beyond their biological activity to include their molecular interactions and crystal structures. For instance, research on aminopyrimidine sulfonate/carboxylate interactions has revealed intricate hydrogen-bonding arrangements that influence the stability and reactivity of these compounds. Such studies are essential for understanding the molecular basis of the biological activities of sulfonamides and for designing more effective drugs (Balasubramani, Muthiah, & Lynch, 2007).

properties

IUPAC Name

3-(1,2-dimethyl-6-oxopyridin-4-yl)oxy-N,N-dimethylazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-9-5-10(6-12(16)14(9)4)19-11-7-15(8-11)20(17,18)13(2)3/h5-6,11H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFLWTSIVXXGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide

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